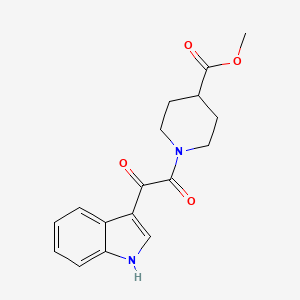
methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Techniques like NMR and infrared spectroscopy can be used to study the chemical reactions of a compound, by providing information about the changes in the molecular structure that occur during the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .Applications De Recherche Scientifique
Alkylation Agents and Amidification
- Alkylation and Steric Effects : Ethyl 1-methyl 2-ethoxy 3-indole carboxylate has been demonstrated as an effective alkylating reagent, particularly with nucleophiles such as piperidine, showcasing the sensitivity of the reaction to steric effects. Amidification of the ester function is also observed, indicating the compound's potential as a versatile chemical reagent in synthetic organic chemistry (Deberly, Abenhaim, & Bourdais, 1975).
Synthesis of Heterocyclic Compounds
- Functionalized 4H-Pyrano[3,2-c]pyridines : The compound's reactivity with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine has been utilized to afford 4H-pyrano[3,2-c]pyridines, showcasing its utility in the synthesis of complex heterocyclic structures that could have implications in drug discovery and material science (Mekheimer, Mohamed, & Sadek, 1997).
Catalysis and Synthesis Methodologies
- Catalytic Synthesis of Pyrrole Derivatives : Methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving the compound, demonstrating its role in facilitating complex synthesis processes through catalysis. This approach highlights the compound's potential in the efficient and selective synthesis of biologically active molecules (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : 3-Amino alkylated indoles, structurally related to the compound , have shown promising results as corrosion inhibitors for mild steel in acidic conditions. This suggests potential applications of methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate in materials science, particularly in protecting metals from corrosion (Verma et al., 2016).
Anticancer Activity
- Anti-tumor Active Dispiro Compounds : The synthesis of dispiro compounds involving the compound's structural motifs has been linked to anti-tumor activity. This underscores the potential of methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate derivatives in the development of new anticancer agents (Girgis, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWQWSWHJQZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

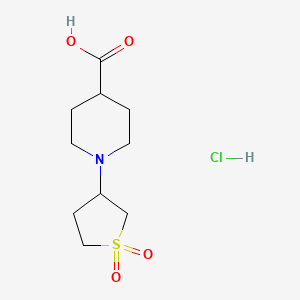
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)
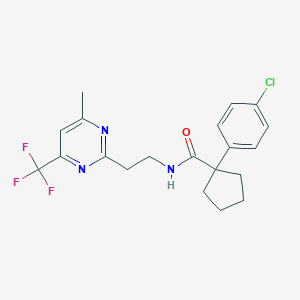
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781099.png)
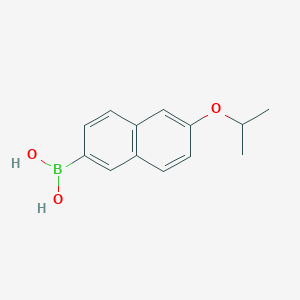


![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)
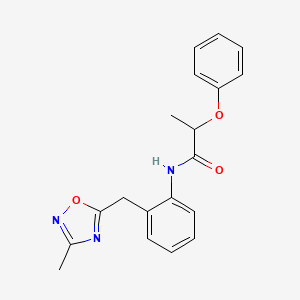
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
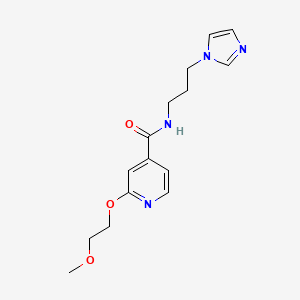
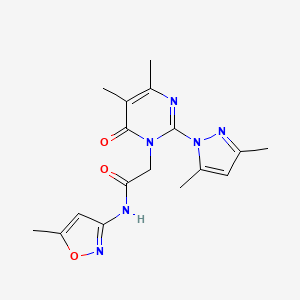
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)